molecular formula C14H10F3N3O6 B1458963 methyl 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetate CAS No. 1823188-36-8

methyl 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetate

Cat. No. B1458963
CAS RN: 1823188-36-8
M. Wt: 373.24 g/mol
InChI Key: JXOPFTPNEZUKAO-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetate (MNTPA) is a synthetic compound belonging to the class of pyrimidines. It is used in organic synthesis and has been studied for its potential applications in the medical and scientific fields. MNTPA has a variety of biochemical and physiological effects that have been studied extensively in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and characterization of compounds structurally related to the specified chemical have been explored, with studies detailing the crystal structure and molecular interactions. For instance, Mao et al. (2015) described the synthesis and X-ray crystallography analysis of a related compound, illustrating the molecular interactions and crystal packing within the structure (Mao, Hu, Wang, Du, & Xu, 2015).

Antibacterial Activity

  • Research on derivatives of the specified chemical has shown potential antibacterial activity. Desai, Dave, Shah, and Vyas (2001) synthesized several compounds and evaluated their in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi para A (Desai, Dave, Shah, & Vyas, 2001).

Molecular Switches and Sensing

  • A novel application in sensing has been reported by Bhattacharyya et al. (2017), who developed a compound that acts as a dual signaling chromogenic receptor for F-/AcO- and Al3+ ions, demonstrating the versatility of these chemical frameworks in constructing reversible test strips for detecting ions (Bhattacharyya, Ghosh, Makhal, & Guchhait, 2017).

Antimicrobial and Antitumor Activities

  • Further extending the biological application, Abdel-rahman, Bakhite, and Al-Taifi (2002) investigated new pyridothienopyrimidines and pyridothienotriazines for their antimicrobial activities, highlighting the potential of these compounds in medical chemistry (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
  • In the realm of cancer research, Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating significant inhibitory effects on several human cancer cell lines (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

methyl 2-[4-nitro-3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O6/c1-25-13(22)6-26-8-2-3-9(20(23)24)10(4-8)19-7-18-11(5-12(19)21)14(15,16)17/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOPFTPNEZUKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])N2C=NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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